

Head-to-Head Comparison: FNC-TP Trisodium and Lamivudine Triphosphate in Antiviral Research

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Compound of Interest		
Compound Name:	FNC-TP trisodium	
Cat. No.:	B11935892	Get Quote

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[City, State] – [Date] – In the landscape of antiviral drug development, particularly for chronic Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV), nucleoside reverse transcriptase inhibitors (NRTIs) remain a cornerstone of therapy. This guide provides a detailed head-to-head comparison of two such agents in their active triphosphate forms: **FNC-TP trisodium** (the active metabolite of FNC, also known as Azvudine) and Lamivudine triphosphate (the active metabolite of Lamivudine). This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their antiviral potency, resistance profiles, and cytotoxicity based on available experimental data.

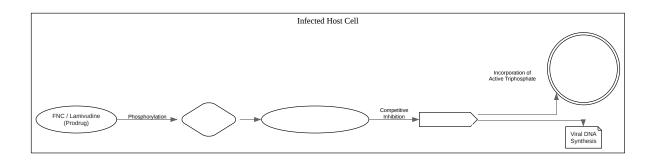
Executive Summary

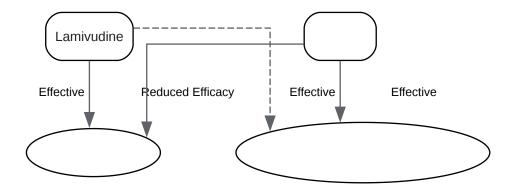
Both **FNC-TP trisodium** and Lamivudine triphosphate are potent inhibitors of viral reverse transcriptase. FNC has demonstrated significant efficacy against both wild-type and Lamivudine-resistant strains of HBV. Lamivudine, a well-established antiviral, is widely used for the treatment of HIV and HBV, though its efficacy can be limited by the emergence of drugresistant mutations. This guide presents the available data to facilitate an objective comparison of their performance characteristics.

Mechanism of Action

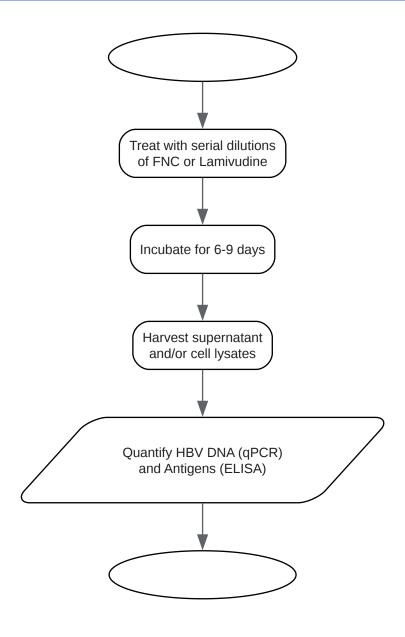


Both FNC-TP and Lamivudine-TP are chain-terminating nucleoside analogues. After intracellular phosphorylation to their active triphosphate forms, they are incorporated into the growing viral DNA chain by the viral reverse transcriptase. Lacking a 3'-hydroxyl group, their incorporation prevents the formation of the next phosphodiester bond, thereby terminating DNA chain elongation and viral replication.









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• To cite this document: BenchChem. [Head-to-Head Comparison: FNC-TP Trisodium and Lamivudine Triphosphate in Antiviral Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11935892#head-to-head-comparison-of-fnc-tp-trisodium-and-lamivudine-triphosphate]

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